Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone
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Overview
Description
Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone is a synthetic organic compound that belongs to the class of azetidines and pyrazines This compound is characterized by the presence of an azetidine ring attached to a pyrazine ring, which is further substituted with a chlorine atom The methanone group connects these two rings, forming a unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a condensation reaction involving suitable starting materials.
Formation of the Methanone Group: The methanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Azetidin-1-yl-(6-bromo-pyrazin-2-yl)-methanone: Similar structure with a bromine atom instead of chlorine.
Azetidin-1-yl-(6-fluoro-pyrazin-2-yl)-methanone: Similar structure with a fluorine atom instead of chlorine.
Azetidin-1-yl-(6-methyl-pyrazin-2-yl)-methanone: Similar structure with a methyl group instead of chlorine.
Uniqueness
Azetidin-1-yl-(6-chloro-pyrazin-2-yl)-methanone is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The combination of the azetidine and pyrazine rings also contributes to its distinct properties.
Properties
IUPAC Name |
azetidin-1-yl-(6-chloropyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-5-10-4-6(11-7)8(13)12-2-1-3-12/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYCSKYAJMJXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CN=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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